6,7-Difluoro-1H-indole-2-carboxylic acid
Overview
Description
“6,7-Difluoro-1H-indole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a carboxylic acid group linked to an indole . The InChI code for this compound is 1S/C9H5F2NO2/c10-5-1-4-2-8 (9 (13)14)12-7 (4)3-6 (5)11/h1-3,12H, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including “this compound”, can participate in a variety of chemical reactions. For instance, they can be used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C9H5F2NO2 . More specific properties such as melting point, boiling point, and density would require further experimental data.Mechanism of Action
Target of Action
6,7-Difluoro-1H-indole-2-carboxylic acid, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity for multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules
Pharmacokinetics
The pharmacokinetics of indole derivatives can be influenced by various factors, including their lipophilicity and water solubility .
Result of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma .
Action Environment
Environmental factors, such as diet and intestinal commensal bacteria, can influence the action, efficacy, and stability of indole and its derivatives . These factors can affect the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 6,7-Difluoro-1H-indole-2-carboxylic Acid, have been found to bind with high affinity to multiple receptors . This interaction with various biomolecules influences biochemical reactions within the body .
Cellular Effects
This compound, like other indole derivatives, has been found to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It can be converted into indoleacryloyl glycine in the liver .
Properties
IUPAC Name |
6,7-difluoro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPAJWNYDCIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277180 | |
Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-68-7 | |
Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247564-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Difluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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